3-(Difluoromethyl)-5-(methylthio)-4h-1,2,4-triazol-4-amine
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Overview
Description
3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a difluoromethyl group, a methylthio group, and an amine group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by treatment with an appropriate alkylating agent.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Addition of the Methylthio Group: The methylthio group is typically introduced via a nucleophilic substitution reaction using methylthiol or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Monofluoromethyl or methyl derivatives.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and methylthio groups on biological activity. It may serve as a lead compound for the development of new bioactive molecules.
Medicine
In medicinal chemistry, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the agricultural industry, triazole derivatives are used as fungicides and herbicides. This compound could be investigated for its potential use in protecting crops from fungal infections and other pests.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine would depend on its specific application. In general, triazole compounds can inhibit enzymes by binding to their active sites, disrupting normal biological processes. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can influence its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1H-1,2,4-triazole
- 5-(Methylthio)-1H-1,2,4-triazole
- 4-Amino-1,2,4-triazole
Uniqueness
Compared to these similar compounds, 3-(Difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine is unique due to the combination of its functional groups. The presence of both a difluoromethyl and a methylthio group on the same triazole ring can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4S/c1-11-4-9-8-3(2(5)6)10(4)7/h2H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWSXFAXCIECMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1N)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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